1-Bromocyclopropane-1-carbaldehyde
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Overview
Description
1-Bromocyclopropane-1-carbaldehyde is an organobromine compound with the molecular formula C4H5BrO. It is a derivative of cyclopropane, featuring a bromine atom and an aldehyde group attached to the three-membered ring. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical syntheses and research applications.
Preparation Methods
1-Bromocyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of cyclopropanecarboxaldehyde. The reaction typically uses bromine (Br2) in the presence of a suitable solvent like dichloromethane or carbon tetrachloride. The reaction conditions often require cooling to control the exothermic nature of the bromination process .
Another method involves the use of silver cyclopropanecarboxylate and bromine, which undergoes a decarboxylation reaction to yield this compound . This method is advantageous due to its relatively mild reaction conditions and good yield.
Chemical Reactions Analysis
1-Bromocyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted cyclopropane derivatives.
These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Scientific Research Applications
1-Bromocyclopropane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-bromocyclopropane-1-carbaldehyde in chemical reactions involves the reactivity of the bromine atom and the aldehyde group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The aldehyde group, being electrophilic, undergoes nucleophilic addition reactions, leading to various transformations .
Comparison with Similar Compounds
1-Bromocyclopropane-1-carbaldehyde can be compared with other similar compounds such as:
Bromocyclopropane: Lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.
Cyclopropanecarboxaldehyde: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-Chlorocyclopropane-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
IUPAC Name |
1-bromocyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-4(3-6)1-2-4/h3H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMQNBMASDNLRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629474-42-5 |
Source
|
Record name | 1-bromocyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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